5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a complex organic compound characterized by a benzoic acid core with various substituents, including methoxy, nitro, and thiazolylmethoxy groups. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents targeting microbial infections. Its structure allows for interactions with biological systems, making it a subject of interest in both biochemical and materials science research .
The synthesis of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves several key steps:
The synthetic route requires careful control of reaction conditions to optimize yield and purity. Reaction temperatures, times, and concentrations must be monitored closely to ensure successful synthesis.
The molecular structure of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid features a benzoic acid backbone substituted with a methoxy group at the 5-position and a nitro group at the 2-position. Additionally, a thiazole ring is attached via a methoxy linkage at the 4-position.
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can participate in various chemical reactions:
The mechanism by which 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid exerts its effects involves interactions with various enzymes and proteins within biological systems. It has been shown to influence cellular functions by modulating signaling pathways related to oxidative stress and inflammation.
Experimental studies indicate that this compound interacts with aldose reductase, an important enzyme in glucose metabolism, which may contribute to its potential therapeutic effects against microbial infections and other conditions .
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is typically characterized by:
The compound exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and reactivity towards electrophiles due to its electron-withdrawing groups.
The melting point, boiling point, and solubility characteristics are essential for practical applications but require specific experimental determination under controlled conditions .
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:
This compound's diverse applications highlight its significance in ongoing research efforts aimed at discovering new therapeutic agents and understanding complex biological mechanisms.
This compound is systematically named as 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid, with the CAS registry number 1096827-33-6 [1]. Its molecular formula is C₁₂H₁₀N₂O₆S and a molecular weight of 310.29 g/mol [1]. Structurally, it integrates three key pharmacophores:
The canonical SMILES notation, COC1=C(C=C(C(=C1)OC2=CSC=N2)N+[O-])C(=O)O, explicitly defines connectivity, while the InChIKey (QCGWJDCBTNENHU-UHFFFAOYSA-N) provides a unique stereochemical identifier [1]. This hybrid architecture enables multidirectional interactions with biological targets, distinguishing it from simpler benzoic acid derivatives (e.g., 4-methoxybenzoic acid) [9] [10].
Table 1: Key Identifiers of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic Acid
Property | Value |
---|---|
IUPAC Name | 5-Methoxy-2-nitro-4-(thiazol-4-ylmethoxy)benzoic acid |
CAS Registry Number | 1096827-33-6 |
Molecular Formula | C₁₂H₁₀N₂O₆S |
Molecular Weight | 310.29 g/mol |
SMILES | COC1=C(C=C(C(=C1)OC2=CSC=N2)N+[O-])C(=O)O |
InChIKey | QCGWJDCBTNENHU-UHFFFAOYSA-N |
The compound emerged in the late 2000s–early 2010s alongside intensified exploration of thiazole hybrids. Thiazoles gained prominence after seminal work on penicillin (1940s) and subsequent FDA approvals of thiazole-containing drugs (e.g., ritonavir for HIV, simeprevir for HCV, and febuxostat for gout) [5]. Rational drug design efforts focused on merging thiazoles with bioactive scaffolds (e.g., benzoic acids, nitroaromatics) to enhance target affinity or modulate physicochemical properties [3].
This specific molecule was cataloged as a research chemical circa 2011, coinciding with publications highlighting thiazoles' "diverse biological activities" [3]. Its design likely leverages:
As a thiazole-benzoic acid hybrid, this compound falls within a privileged chemotype with validated pharmacological relevance:
Table 2: Biological Activities of Thiazole-Containing Drug Classes
Therapeutic Area | Example Drugs | Key Thiazole Role |
---|---|---|
Antimicrobials | Ceftriaxone, Ritonavir | β-lactam synergy/Protease inhibition |
Anticancer Agents | Tiazofurin, Bleomycin | Nucleoside mimication/DNA cleavage |
Metabolic Disorders | Febuxostat, Teneligliptin | Xanthine oxidase/DPP-4 inhibition |
Structure-activity relationship (SAR) studies suggest that:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: